(S)-2-アミノ-3-(5-ヒドロキシ-1H-インドール-3-イル)プロパノエート塩酸塩

概要

説明

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is structurally related to tryptophan, an essential amino acid, and features an indole ring, which is a common structure in many biologically active compounds

科学的研究の応用

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in biochemical pathways involving tryptophan metabolism.

Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders due to its structural similarity to serotonin precursors.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

作用機序

Target of Action

The primary targets of (S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, also known as L-5-Hydroxytryptophan ethyl ester hydrochloride, are likely to be related to the metabolism of tryptophan . This compound is a derivative of indole, which is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .

Mode of Action

The compound interacts with its targets by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . This interaction helps maintain intestinal homeostasis and impacts liver metabolism and the immune response .

Biochemical Pathways

The affected pathways involve the metabolism of tryptophan, an essential amino acid derived entirely from the diet . Gut microbiota is involved in the bioconversion of indoles from tryptophan . The compound is part of the Trp-Indole pathway, Trp-IPyA-ILA-IA-IPA pathway, and Trp-IAA-Skatole or IAld pathway .

Result of Action

The molecular and cellular effects of the compound’s action include maintaining intestinal homeostasis, impacting liver metabolism, and modulating the immune response . These effects are achieved through the activation of nuclear receptors, regulation of intestinal hormones, and modulation of the biological effects of bacteria .

Action Environment

Environmental factors, such as dietary intake, can influence the compound’s action, efficacy, and stability . For instance, dietary intake has a wide influence on gut microbiota and the related indole metabolism . Microbial Trp metabolism activity can be reduced when alternative energy substrates are available .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride typically involves the esterification of (S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid. The reaction is carried out under acidic conditions using ethanol and hydrochloric acid. The process involves the following steps:

- Dissolving (S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid in ethanol.

- Adding hydrochloric acid to catalyze the esterification reaction.

- Heating the mixture to reflux for several hours.

- Cooling the reaction mixture and precipitating the product by adding a non-solvent such as diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

化学反応の分析

Types of Reactions

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the indole ring can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides or sulfonamides.

類似化合物との比較

Similar Compounds

(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid:

Tryptophan: An essential amino acid that serves as a precursor to both serotonin and melatonin.

Serotonin: A neurotransmitter derived from tryptophan, involved in regulating mood, appetite, and sleep.

Uniqueness

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride is unique due to its esterified form, which may influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. This esterification can enhance its stability and bioavailability compared to its non-esterified counterparts.

生物活性

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, commonly known as 5-Hydroxytryptophan (5-HTP) , is a naturally occurring amino acid and chemical precursor to serotonin. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of mood disorders, sleep disorders, and other neurological conditions.

- Molecular Formula : C13H17ClN2O3

- Molecular Weight : 288.74 g/mol

- CAS Number : 79812-02-5

- Appearance : White to off-white powder

- Solubility : Soluble in water, slightly soluble in alcohol

Structure

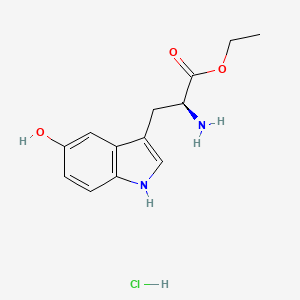

The chemical structure of (S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride can be represented as follows:

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate functions primarily as a serotonin precursor. It is converted into serotonin (5-hydroxytryptamine, 5-HT) in the brain, which plays a crucial role in regulating mood, anxiety, and sleep.

Therapeutic Applications

- Mood Disorders : Clinical studies have demonstrated that 5-HTP supplementation can significantly improve symptoms of depression and anxiety by increasing serotonin levels in the brain.

- Sleep Disorders : Due to its role in serotonin production, 5-HTP has been shown to enhance sleep quality and reduce insomnia symptoms.

- Weight Management : Some research indicates that 5-HTP may help reduce appetite and promote weight loss by increasing feelings of fullness.

- Fibromyalgia : Studies suggest that 5-HTP may alleviate symptoms associated with fibromyalgia, including pain and fatigue.

Case Studies

- Depression Treatment :

- Fibromyalgia :

Comparative Efficacy Table

Safety and Side Effects

While generally considered safe, some users may experience side effects such as gastrointestinal disturbances, drowsiness, or headache. It is crucial to monitor dosages carefully, especially when combined with other medications that affect serotonin levels (e.g., SSRIs).

特性

IUPAC Name |

ethyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12;/h3-4,6-7,11,15-16H,2,5,14H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSOVZKVIHRWEL-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647381 | |

| Record name | Ethyl 5-hydroxy-L-tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57432-62-9 | |

| Record name | Ethyl 5-hydroxy-L-tryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。